![molecular formula C13H8F3NO2 B1440931 3-(2-(Trifluoromethyl)phenyl)isonicotinic acid CAS No. 1261602-03-2](/img/structure/B1440931.png)
3-(2-(Trifluoromethyl)phenyl)isonicotinic acid
Overview
Description
3-(2-(Trifluoromethyl)phenyl)isonicotinic acid is a chemical compound with the molecular formula C13H8F3NO2 . It is a derivative of isonicotinic acid, which is a pyridine with a carboxylic acid substituent at the 4-position .
Molecular Structure Analysis
The molecular structure of 3-(2-(Trifluoromethyl)phenyl)isonicotinic acid consists of a trifluoromethyl group (-CF3) attached to a phenyl group, which is further connected to isonicotinic acid . The trifluoromethyl group is a functional group that has the formula -CF3 .Scientific Research Applications
Agrochemical Industry
3-(2-(Trifluoromethyl)phenyl)isonicotinic acid: derivatives are prominently used in the agrochemical industry. The trifluoromethylpyridine (TFMP) moiety, a key structural component of these derivatives, is crucial for the protection of crops from pests . The introduction of TFMP derivatives has led to the development of over 20 new agrochemicals with ISO common names, highlighting the significance of this compound in enhancing crop resilience .
Pharmaceutical Applications
In the pharmaceutical sector, TFMP derivatives have been incorporated into several drugs. These compounds leverage the unique physicochemical properties of the fluorine atom combined with the pyridine ring to exhibit biological activity . Currently, five pharmaceutical products containing the TFMP structure have received market approval, and numerous others are undergoing clinical trials .
Veterinary Products
Similar to their use in human medicine, TFMP derivatives are also employed in veterinary products. Two veterinary products containing the TFMP structure have been approved for market, indicating the compound’s versatility and importance in animal health .
Synthesis of Key Intermediates
The compound serves as a precursor for synthesizing key intermediates in chemical reactions. For instance, it has been used in the synthesis of the COMT inhibitor, 3-(5-(3,4-dihydroxy-5-nitrophenyl)-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine 1-oxide . This showcases its role in the development of novel therapeutic agents.
Suzuki-Coupling Reactions
3-(2-(Trifluoromethyl)phenyl)isonicotinic acid: is utilized in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives . This application is critical in the synthesis of complex organic compounds, further emphasizing the compound’s utility in advanced chemical synthesis.
Chemical Derivatization
The compound is involved in the chemical derivatization of amino-functionalized model surfaces . This process is essential for modifying chemical entities to enhance their properties or to enable their use in various analytical techniques.
Preparation of Zwitterionic Salts
It is used in the preparation of arylaminothiocarbonylpyridinium zwitterionic salts through an exothermic reaction with 4-pyrrolidinopyridine . Zwitterionic salts have various applications, including as intermediates in organic synthesis and in the development of new materials.
Development of Antagonists
The compound has been used to synthesize potential antagonists of corticotropin-releasing hormone . This application is particularly relevant in the field of neuroscience and pharmacology, where such antagonists can be used to study stress responses and potentially treat related disorders.
properties
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)11-4-2-1-3-8(11)10-7-17-6-5-9(10)12(18)19/h1-7H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVLAZQSMSAKAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CN=C2)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10687962 | |
Record name | 3-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10687962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(Trifluoromethyl)phenyl)isonicotinic acid | |
CAS RN |
1261602-03-2 | |
Record name | 3-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10687962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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